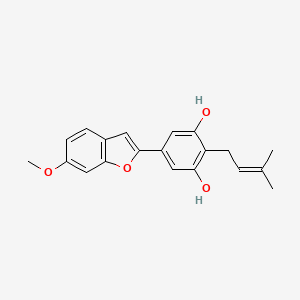
1-(4-Carboxybutyl)indol-3-carbonsäure
Übersicht
Beschreibung
- PB-22 N-Pentansäure-3-Carboxyindol-Metabolit (CAS 1630022-95-5) ist ein synthetisches Cannabinoid.
- Strukturell ähnelt es potenten Aminoalkylindolen wie JWH-018.
- die physiologischen und toxikologischen Eigenschaften dieser Verbindung wurden noch nicht vollständig charakterisiert .
Wissenschaftliche Forschungsanwendungen
- Die Forschung zu PB-22 N-Pentansäure-3-Carboxyindol-Metabolit ist begrenzt, aber sie hat potenzielle Anwendungen in verschiedenen Bereichen:
Forensische Chemie & Toxikologie: Als analytischer Referenzstandard verwendet.
Cannabinoidforschung: Neben anderen synthetischen Cannabinoiden untersucht.
Medizin und Industrie: Seine spezifischen Anwendungen in Medizin und Industrie bedürfen weiterer Erforschung.
Wirkmechanismus
- Der genaue Mechanismus, durch den PB-22 N-Pentansäure-3-Carboxyindol-Metabolit seine Wirkungen entfaltet, ist noch unbekannt.
- Weitere Forschung ist erforderlich, um die beteiligten molekularen Ziele und Pfade zu identifizieren.
Wirkmechanismus
Biochemical Pathways:
Indole derivatives can impact various pathways. Although specific data on CICA is scarce, let’s consider some general pathways:
- Tryptophan Metabolism : CICA may arise from tryptophan metabolism, similar to indole-3-acetic acid (a plant hormone). Enzymes like ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 play roles in this process .
Action Environment:
Environmental factors matter:
Remember, while I’ve synthesized this information, specific studies on CICA are limited. Researchers continue to explore its potential. 🌟
: Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841–853. DOI: 10.1104/pp.114.235630
Biochemische Analyse
Biochemical Properties
1-(4-Carboxybutyl)indole-3-carboxylic acid, like other indole derivatives, is synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . It interacts with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
The cellular effects of 1-(4-Carboxybutyl)indole-3-carboxylic acid are not explicitly documented in the literature. Indole derivatives are known to impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
1-(4-Carboxybutyl)indole-3-carboxylic acid is likely involved in the metabolic pathways of indole derivatives, which are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Vorbereitungsmethoden
- Leider sind spezifische Synthesewege und industrielle Produktionsmethoden für PB-22 N-Pentansäure-3-Carboxyindol-Metabolit in der Literatur nicht weit verbreitet.
- Forscher erhalten diese Verbindung typischerweise durch chemische Synthese, aber detaillierte Protokolle sind rar.
Analyse Chemischer Reaktionen
- PB-22 N-Pentansäure-3-Carboxyindol-Metabolit unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht gut etabliert.
- Die Hauptprodukte, die aus diesen Reaktionen entstehen, müssen noch gründlich untersucht werden.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von PB-22 N-Pentansäure-3-Carboxyindol-Metabolit liegt in seiner strukturellen Ähnlichkeit mit JWH-018 und anderen Aminoalkylindolen.
- Ähnliche Verbindungen umfassen JWH-018, PB-22 und andere synthetische Cannabinoide.
Eigenschaften
IUPAC Name |
1-(4-carboxybutyl)indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(17)7-3-4-8-15-9-11(14(18)19)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRLAVKGLDFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043150 | |
| Record name | 1-(4-Carboxybutyl)indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-95-5 | |
| Record name | 1-(4-Carboxybutyl)indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Butanone, 4-bicyclo[1.1.1]pent-2-yl- (9CI)](/img/new.no-structure.jpg)








